molecular formula C16H12N2O4 B14561695 (4E)-4-[(2-Nitrophenyl)imino]-1-phenylbutane-1,3-dione CAS No. 61755-99-5

(4E)-4-[(2-Nitrophenyl)imino]-1-phenylbutane-1,3-dione

Cat. No.: B14561695
CAS No.: 61755-99-5
M. Wt: 296.28 g/mol
InChI Key: HSZCCMIZRLDKRY-UHFFFAOYSA-N
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Description

(4E)-4-[(2-Nitrophenyl)imino]-1-phenylbutane-1,3-dione is an organic compound characterized by the presence of a nitrophenyl group and an imino group attached to a butane-1,3-dione backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[(2-Nitrophenyl)imino]-1-phenylbutane-1,3-dione typically involves the condensation of 2-nitroaniline with 1-phenylbutane-1,3-dione under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as acetic acid or sodium acetate to facilitate the formation of the imino group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-[(2-Nitrophenyl)imino]-1-phenylbutane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The imino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted imino compounds.

Scientific Research Applications

(4E)-4-[(2-Nitrophenyl)imino]-1-phenylbutane-1,3-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (4E)-4-[(2-Nitrophenyl)imino]-1-phenylbutane-1,3-dione exerts its effects involves interactions with specific molecular targets. The nitrophenyl group can interact with enzymes and receptors, leading to modulation of biological pathways. The imino group can form hydrogen bonds with target molecules, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (4E)-4-[(2-Aminophenyl)imino]-1-phenylbutane-1,3-dione: Similar structure but with an amino group instead of a nitro group.

    (4E)-4-[(2-Methylphenyl)imino]-1-phenylbutane-1,3-dione: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

(4E)-4-[(2-Nitrophenyl)imino]-1-phenylbutane-1,3-dione is unique due to the presence of the nitrophenyl group, which imparts distinct chemical reactivity and potential biological activity

Properties

CAS No.

61755-99-5

Molecular Formula

C16H12N2O4

Molecular Weight

296.28 g/mol

IUPAC Name

4-(2-nitrophenyl)imino-1-phenylbutane-1,3-dione

InChI

InChI=1S/C16H12N2O4/c19-13(10-16(20)12-6-2-1-3-7-12)11-17-14-8-4-5-9-15(14)18(21)22/h1-9,11H,10H2

InChI Key

HSZCCMIZRLDKRY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC(=O)C=NC2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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